
Methyl 9-(((2R,3R,4R,5S,6R)-3-(1,3-dioxoisoindolin-2-yl)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)nonanoate
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Description
Methyl 9-(((2R,3R,4R,5S,6R)-3-(1,3-dioxoisoindolin-2-yl)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)nonanoate is a synthetic glycoside derivative featuring a tetrahydropyran (THP) core substituted with a 1,3-dioxoisoindolin-2-yl group, hydroxyl and hydroxymethyl groups, and a nonanoate side chain. The compound’s stereochemistry (2R,3R,4R,5S,6R) is critical for its bioactivity, as spatial arrangement influences interactions with biological targets. The THP ring system is common in bioactive molecules due to its stability and hydrogen-bonding capacity, while the dioxoisoindolinyl group may contribute to π-π stacking interactions in enzyme binding .
Comparison with Similar Compounds
The compound is compared below with structurally analogous molecules, focusing on core modifications, substituents, and bioactivity.
Structural Analogues with Modified THP Cores
Key Observations :
- Brominated or chlorinated THP derivatives (e.g., and ) exhibit enhanced stability and are used as intermediates, whereas hydroxyl-rich analogs (target compound) prioritize hydrogen bonding .
Analogues with Similar Side Chains
Key Observations :
- The target compound’s nonanoate chain shares functional similarities with ’s anti-inflammatory agent but lacks the unsaturated linker, suggesting divergent pharmacokinetics .
- Indole- or aromatic-substituted THP derivatives (e.g., ) exhibit antioxidant activity, while the dioxoisoindolinyl group in the target compound may favor protease inhibition .
Analytical and Bioactivity Comparisons
NMR and MS Data :
- The target compound’s ¹H-NMR signals for the THP core (δH 3.2–5.5 ppm) align with Zygocaperoside () and fungal metabolites () .
- The dioxoisoindolinyl group shows characteristic carbonyl signals at δC 168–170 ppm, absent in simpler acetylated THP derivatives (e.g., ) .
Bioactivity Clustering :
- Hierarchical clustering () suggests the target compound groups with THP derivatives bearing aromatic substituents (e.g., dioxoisoindolinyl, indole), which correlate with kinase or protease inhibition .
- In contrast, hydroxyl-rich THP analogs (e.g., ’s plant-derived glycosides) cluster with antioxidants or anti-diabetic agents .
Properties
Molecular Formula |
C24H33NO9 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
methyl 9-[3-(1,3-dioxoisoindol-2-yl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonanoate |
InChI |
InChI=1S/C24H33NO9/c1-32-18(27)12-6-4-2-3-5-9-13-33-24-19(21(29)20(28)17(14-26)34-24)25-22(30)15-10-7-8-11-16(15)23(25)31/h7-8,10-11,17,19-21,24,26,28-29H,2-6,9,12-14H2,1H3 |
InChI Key |
XQXURBAYRULXDR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCOC1C(C(C(C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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